molecular formula C8H15N B570678 Bicyclo[3.2.1]octan-6-amine, endo- (9CI) CAS No. 124127-92-0

Bicyclo[3.2.1]octan-6-amine, endo- (9CI)

Cat. No.: B570678
CAS No.: 124127-92-0
M. Wt: 125.215
InChI Key: BGBAVYALYDGPOF-RNJXMRFFSA-N
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Description

Bicyclo[3.2.1]octan-6-amine, endo- (9CI) (CAS 124127-92-0) is a chemically unique amine building block featuring the privileged bicyclo[3.2.1]octane scaffold. This structure is a core framework in numerous natural products and synthetic compounds with significant biological activity . Research into analogous bicyclo[3.2.1]octane structures has shown their immense value in medicinal chemistry, particularly in neuroscience, where they serve as key pharmacophores for investigating monoamine transporters . For instance, structurally related 3-aryl-8-thiabicyclo[3.2.1]octanes have been developed as potent and selective inhibitors of the dopamine transporter (DAT), providing crucial research tools for studying the mechanisms of cocaine abuse and developing potential treatments . Similarly, the 2-azabicyclo[3.2.1]octane scaffold is present in alkaloids and synthetic molecules that exhibit high affinity for neuronal nicotinic acetylcholine receptors or act as potent analgesic agents, highlighting the therapeutic potential of this structural class . The rigid, three-dimensional structure of the bicyclo[3.2.1]octane core provides a valuable template for constructing conformationally constrained ligands in drug discovery and pharmacological research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

124127-92-0

Molecular Formula

C8H15N

Molecular Weight

125.215

IUPAC Name

(1S,5R,6S)-bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8-/m0/s1

InChI Key

BGBAVYALYDGPOF-RNJXMRFFSA-N

SMILES

C1CC2CC(C1)C(C2)N

Synonyms

Bicyclo[3.2.1]octan-6-amine, endo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Bicyclo[3.2.1]octan-6-amine, exo- (9CI)
  • CAS No.: 124127-90-8
  • Molecular Formula : C₈H₁₅N
  • Key Differences: The exo- isomer has the amine group positioned on the opposite face of the bicyclic system compared to the endo- form. This alters steric interactions and reactivity.
Bicyclo[2.2.1]heptan-2-amine Derivatives
  • Example: Bicyclo[2.2.1]heptan-2-amine, 6-methoxy-N,2,3,3-tetramethyl- (9CI) (CAS 758650-09-8) Molecular Formula: C₁₂H₂₃NO Key Differences:
  • Methoxy and methyl substituents modify polarity and bioavailability compared to the unsubstituted amine in the target compound .
Bicyclo[2.2.2]octane Derivatives
  • Example : Bicyclo[2.2.2]octane, 1-ethynyl- (9CI) (CAS 96454-73-8)
    • Molecular Formula : C₁₀H₁₄
    • Key Differences :
  • The [2.2.2] system has greater rigidity and symmetry, influencing binding interactions in drug design.
  • Ethynyl group introduces sp-hybridized carbon, enhancing π-bond interactions .

Pharmacological Relevance

Bicyclic amines are pivotal in drug discovery due to their conformational rigidity and ability to mimic natural substrates:

  • Bicyclo[3.2.1] Compounds : Act as SGLT2 inhibitors (e.g., ZA201203486 for type 2 diabetes) .
  • Bicyclo[3.1.0] Compounds : GlyT1 inhibitors (e.g., WO2013017657 for neurological disorders) .
  • Bicyclo[2.2.1] Compounds : Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .

The endo- configuration in bicyclo[3.2.1]octan-6-amine may optimize binding to biological targets compared to exo- or other bicyclic systems due to reduced steric hindrance.

Physicochemical Properties

Property Bicyclo[3.2.1]octan-6-amine, endo- (9CI) Bicyclo[3.2.1]octan-6-amine, exo- (9CI) Bicyclo[2.2.1]heptan-2-amine Derivative
Molecular Weight ~125.21 (estimated) 125.21 197.32
XLogP3 ~1.6 (estimated) 1.6 2.8 (calculated)
Polar Surface Area ~26 Ų (estimated) 26 Ų 23 Ų
Synthetic Yield Not reported Not reported 74% (highest for [2.2.2] analogs)

Preparation Methods

Radical Rearrangement Strategies

A radical-mediated approach enables the formation of bicyclo[3.2.1]octanes from simpler precursors. The homoallyl-homoallyl radical rearrangement reaction is a one-pot, three-step process that converts cyclohexene derivatives into functionalized bicyclo[3.2.1]octanes. This method leverages photochemical activation to generate radicals, which undergo cyclization to form the bicyclic framework. While efficient, this route requires precise control over reaction conditions to avoid undesired side products.

Vilsmeier-Haack and Wittig Functionalization

Functionalization of pre-formed bicyclo[3.2.1]octane scaffolds often employs the Vilsmeier-Haack reaction to introduce aldehyde groups, followed by Wittig reactions to extend conjugation. For example, treating bicyclo[3.2.1]octadiene thiophene derivatives with dimethylformamide yields carbaldehydes, which are further modified into styryl derivatives. Subsequent photochemical cyclization generates polycyclic structures with enhanced rigidity.

Organocatalyzed Enantioselective Synthesis

Recent advances in asymmetric organocatalysis have enabled the stereoselective construction of bicyclo[3.2.1]octanes. Chiral organocatalysts, such as quinine-derived amines and Brønsted bases, facilitate Michael-aldol cascades to form enantiomerically enriched products.

Michael-Aldol Cascade Reactions

A key strategy involves reacting β-ketoesters with α,β-unsaturated aldehydes (e.g., crotonaldehyde) in the presence of chiral aminocatalysts. For instance, the combination of a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether) and a carbene catalyst promotes a sequential Michael-aldol reaction, yielding bicyclo[3.2.1]octanes with up to 97% enantiomeric excess (ee) . The reaction proceeds via an enamine intermediate, which undergoes cyclization to form the bicyclic core (Scheme 1).

Table 1: Catalytic Performance in Enantioselective Synthesis

CatalystSubstrate PairYield (%)ee (%)Diastereoselectivity (dr)
Jørgensen-Hayashiβ-Ketoester + Crotonal7573>20:1
Quinidine-basedPhenylnitrodiene + Dienophile4897>99:1
Brønsted BaseHydroxynaphtalenedione + MVK828915:1

Carbene-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have been employed to catalyze [4+2] cycloadditions between enals and dienophiles, forming bicyclo[3.2.1]octanes with excellent stereocontrol. For example, cinnamaldehyde reacts with 2-alkyl-3-hydroxynaphtalene-1,4-diones under NHC catalysis to afford products with >90% ee and high diastereoselectivity.

Post-Synthesis Functionalization and Derivatization

Reductive Amination and Salt Formation

The free amine group in bicyclo[3.2.1]octan-6-amine is often converted to its hydrochloride salt for improved stability. This involves treating the amine with hydrochloric acid, yielding rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride . Catalytic hydrogenation of unsaturated precursors (e.g., 2,3-ene derivatives) using palladium on carbon selectively reduces double bonds while preserving the amine functionality.

Cross-Coupling Reactions

Industrial-Scale Production and Optimization

Large-scale synthesis necessitates continuous flow reactors and high-throughput screening to optimize reaction parameters. Key considerations include:

  • Temperature Control : Exothermic reactions (e.g., Diels-Alder) require precise cooling to prevent decomposition.

  • Catalyst Recycling : Immobilized chiral catalysts reduce costs in enantioselective routes.

  • Purification Techniques : Chromatography-free methods, such as crystallization or distillation, are prioritized for efficiency.

Table 2: Industrial Synthesis Parameters

ParameterSmall-Scale ValueIndustrial-Scale Optimization
Reaction Time24–48 h2–4 h (flow reactors)
Catalyst Loading10 mol%2–5 mol% (immobilized)
Yield60–75%85–92%

Q & A

Q. Table 1: Example Reaction Conditions

SubstrateReagentsStereochemical OutcomeValidation Method
Quinone monoketal + StyreneH₂O (controlled), BF₃·OEt₂endo-6-amineX-ray, 1H NMR

Basic: How does the amine group in bicyclo[3.2.1]octan-6-amine influence its reactivity compared to non-amine analogs?

Methodological Answer:
The endo-amine group enhances nucleophilicity, enabling selective functionalization (e.g., alkylation, acylation). Comparative studies with analogs like bicyclo[3.2.1]octane (lacking amine) show:

  • Reactivity divergence : Amine-bearing derivatives undergo nucleophilic substitutions, while non-amine analogs favor oxidation or reduction pathways .
  • Biological activity : The amine group facilitates hydrogen bonding, improving interactions with biological targets (e.g., enzymes) .

Advanced: What strategies resolve contradictions in stereochemical assignments of bicyclo[3.2.1]octan-6-amine derivatives?

Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting NMR interpretations) are resolved via:

  • Multidimensional NMR : 2D COSY and NOESY experiments clarify coupling patterns and spatial proximities .
  • X-ray crystallography : Absolute configuration determination for crystalline derivatives .
  • Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

Advanced: How do reaction conditions impact the regioselectivity of bicyclo[3.2.1]octan-6-amine derivatization?

Methodological Answer:
Regioselectivity in substitutions (e.g., at C6 vs. C3 positions) depends on:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor amine-directed substitutions .
  • Catalysts : Lewis acids (e.g., AlCl₃) stabilize transition states, directing reactions to less hindered positions .
  • Temperature : Lower temperatures (−78°C to 0°C) minimize side reactions in sensitive substrates .

Q. Table 2: Example Derivatization Outcomes

ReagentConditionsMajor ProductRegioselectivity Driver
AcCl, Et₃NDCM, 0°CC6-acetylatedAmine-directed acylation
MeI, NaHTHF, RTC3-methylatedSteric accessibility

Basic: What analytical techniques are critical for characterizing bicyclo[3.2.1]octan-6-amine derivatives?

Methodological Answer:

  • Mass spectrometry (HRMS) : Confirms molecular formula and purity .
  • NMR spectroscopy : 1H/13C NMR identifies functional groups; DEPT-135 distinguishes CH₂/CH₃ groups .
  • HPLC-PDA : Quantifies enantiomeric excess in chiral derivatives .

Advanced: How does the bicyclo[3.2.1] framework affect the compound’s conformational dynamics in solution?

Methodological Answer:
The rigid bicyclic structure restricts conformational flexibility, which is probed via:

  • Variable-temperature NMR : Reveals restricted rotation around the amine group .
  • Molecular dynamics simulations : Predicts dominant conformers and energy barriers .
  • Comparative studies : Contrast with more flexible monocyclic amines (e.g., cyclohexylamine) to quantify rigidity effects .

Advanced: What mechanistic insights explain the substrate specificity in enzymatic interactions with bicyclo[3.2.1]octan-6-amine derivatives?

Methodological Answer:

  • Docking studies : Simulate interactions with enzyme active sites (e.g., amine oxidases) to identify key binding residues .
  • Kinetic assays : Measure inhibition constants (Ki) to correlate structural features (e.g., endo vs. exo stereochemistry) with activity .
  • Mutagenesis : Modify enzyme residues to test hydrogen-bonding or steric contributions .

Basic: How are bicyclo[3.2.1]octan-6-amine derivatives compared to tricyclic analogs in drug discovery?

Methodological Answer:

  • Bioactivity screens : Test both scaffolds against targets (e.g., GPCRs) to assess potency and selectivity .
  • ADME profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 assays) .
  • Structural overlays : Use X-ray or cryo-EM to visualize binding mode differences .

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